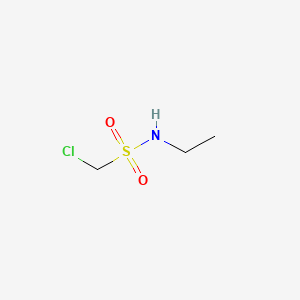
1-Chloro-N-ethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C3H8ClNO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.
Métodos De Preparación
The synthesis of 1-Chloro-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3SO2Cl+C2H5NH2→CH3SO2NHC2H5+HCl
In industrial settings, this reaction can be scaled up using continuous flow reactors to ensure efficient production. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and using an excess of ethylamine to drive the reaction to completion .
Análisis De Reacciones Químicas
1-Chloro-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
1-Chloro-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of conditions like glaucoma and epilepsy.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its sulfonamide structure which is known for antibacterial properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-N-ethylmethanesulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .
Comparación Con Compuestos Similares
1-Chloro-N-ethylmethanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the chlorine atom, which can be further modified to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
Propiedades
Número CAS |
52009-25-3 |
|---|---|
Fórmula molecular |
C3H8ClNO2S |
Peso molecular |
157.62 g/mol |
Nombre IUPAC |
1-chloro-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-5-8(6,7)3-4/h5H,2-3H2,1H3 |
Clave InChI |
PMTFQVVOCAWRIG-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


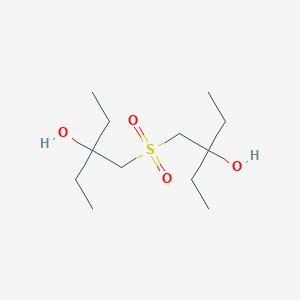
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
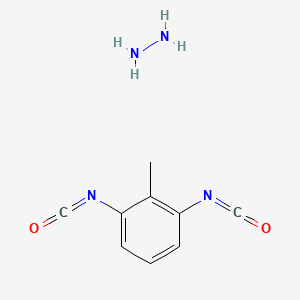

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

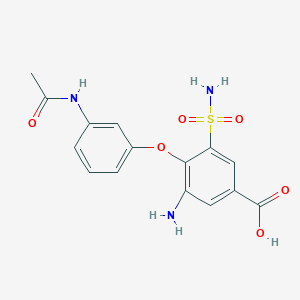
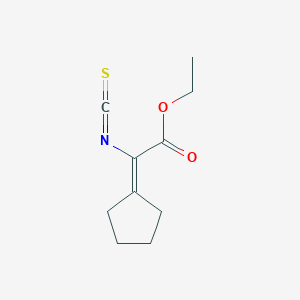
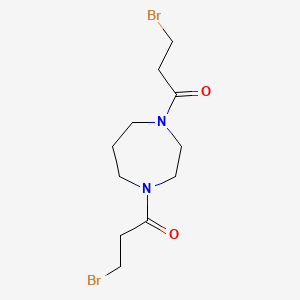
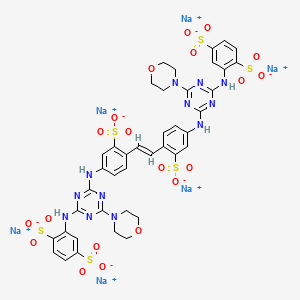
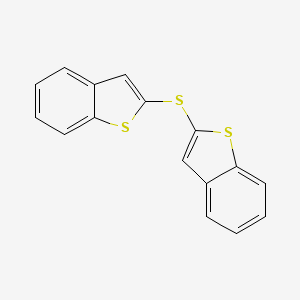

![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

